3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one
CAS No.: 2097985-38-9
Cat. No.: VC3129849
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097985-38-9 |
|---|---|
| Molecular Formula | C9H18N2O3 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 3-amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C9H18N2O3/c1-2-14-8-6-11(5-7(8)12)9(13)3-4-10/h7-8,12H,2-6,10H2,1H3 |
| Standard InChI Key | BKHSGTCMLDIHMT-UHFFFAOYSA-N |
| SMILES | CCOC1CN(CC1O)C(=O)CCN |
| Canonical SMILES | CCOC1CN(CC1O)C(=O)CCN |
Introduction
3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one is a synthetic organic compound belonging to the class of pyrrolidine derivatives. It features an amino group, a hydroxyl group, and an ethoxy substituent on a pyrrolidine ring, contributing to its unique chemical properties. This compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties, making it a candidate for further research in drug development .
Synthesis and Reactions
The synthesis of 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used.
Biological Activities
Research into the interaction of 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one with biological systems has shown that it can bind to specific enzymes or receptors, influencing their activity. This mechanism of action is crucial for understanding how the compound may exert its biological effects and its potential therapeutic applications.
Potential Applications
The compound's ability to interact with various biological targets makes it a valuable candidate for further research in medicinal chemistry. Its potential applications include antimicrobial and antiviral therapies, where its ability to modulate enzyme and receptor activity could be beneficial.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-1-(3-hydroxy-3-methyl)pyrrolidin-1-yl)propan-1-one | Contains a hydroxymethyl group instead of ethoxy | Lacks the ethoxy group, altering lipophilicity |
| 3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one | Features an ethoxymethyl substituent | Different reactivity due to the ethoxymethyl group |
| 3-Amino-pyrrolidine derivatives | General class without specific substitutions | Variability in biological activity based on substituents |
The presence of the ethoxy group in 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one enhances its lipophilicity and stability, potentially increasing its biological activity and interaction with lipid membranes and proteins.
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